1-(2-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a combination of benzodiazole, pyrrolidine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2,3-dimethylphenol and 4-bromobutylbenzene, which are then subjected to various reactions including nucleophilic substitution, cyclization, and condensation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(2-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy and benzodiazole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(2-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxyphenyl)ethan-1-one: Similar in structure but with methoxy groups instead of dimethylphenoxy groups.
1-[4-(2,6-dimethylphenoxy)butyl]-1H-imidazole: Contains an imidazole ring instead of a benzodiazole ring.
Uniqueness
1-(2-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one is unique due to its combination of benzodiazole, pyrrolidine, and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H31N3O2 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-[2-[1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C25H31N3O2/c1-18-10-8-14-24(19(18)2)30-17-7-6-15-28-22-12-5-4-11-21(22)26-25(28)23-13-9-16-27(23)20(3)29/h4-5,8,10-12,14,23H,6-7,9,13,15-17H2,1-3H3 |
InChI Key |
MEELYMCDBOKAOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2C4CCCN4C(=O)C)C |
Origin of Product |
United States |
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